molecular formula C18H14N2O7 B3459132 N-(2,5-dimethoxyphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide

N-(2,5-dimethoxyphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B3459132
M. Wt: 370.3 g/mol
InChI Key: NUUGPLCEWPBYGR-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide, also known as X22, is a novel compound that has gained attention in the scientific community for its potential applications in research. X22 is a synthetic compound that belongs to the class of chromene derivatives and has been shown to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase. This compound has also been shown to exhibit antioxidant activity and may act by scavenging free radicals. Additionally, this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. This compound has been shown to exhibit neuroprotective effects by reducing oxidative stress and inhibiting the activity of acetylcholinesterase and butyrylcholinesterase. This compound has also been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been shown to exhibit anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

N-(2,5-dimethoxyphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide has several advantages for lab experiments, including its synthetic nature, which allows for easy reproducibility. This compound has also been shown to exhibit a wide range of biochemical and physiological effects, making it a versatile compound for various research applications. However, this compound has some limitations, including its limited solubility in water, which may limit its use in certain experiments.

Future Directions

For the research of N-(2,5-dimethoxyphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide include the development of this compound derivatives, investigation of its potential applications in the treatment of neurodegenerative diseases and further understanding of its mechanism of action.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide has shown potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to exhibit neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, this compound has been shown to exhibit anticancer activity and may have potential applications in the development of new cancer therapies. This compound has also been shown to exhibit anti-inflammatory and antioxidant effects, which may have potential applications in the treatment of various diseases.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-6-nitro-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O7/c1-25-12-4-6-16(26-2)14(9-12)19-17(21)13-8-10-7-11(20(23)24)3-5-15(10)27-18(13)22/h3-9H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUUGPLCEWPBYGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,5-dimethoxyphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide
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N-(2,5-dimethoxyphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide
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N-(2,5-dimethoxyphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide
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N-(2,5-dimethoxyphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 5
N-(2,5-dimethoxyphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 6
N-(2,5-dimethoxyphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide

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